5-(Azidomethyl)-1-ethyl-3-phenyl-1H-pyrazol

Übersicht

Beschreibung

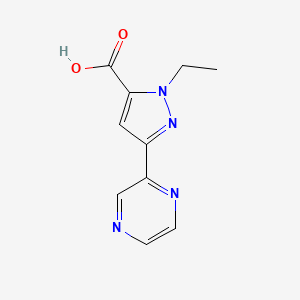

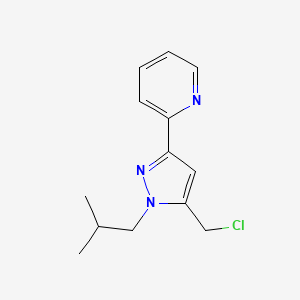

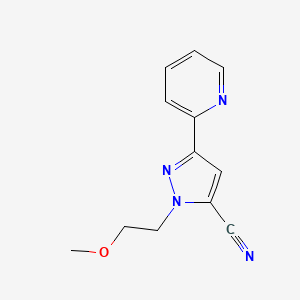

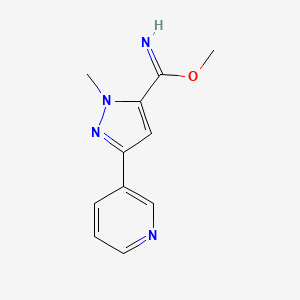

5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H13N5 and its molecular weight is 227.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Analyse und Verunreinigungsprofil

Die Azidogruppe in Verbindungen wie 5-(Azidomethyl)-1-ethyl-3-phenyl-1H-pyrazol ist in der pharmazeutischen Industrie für die Verunreinigungsprofilbildung von Bedeutung. Sie wird bei der Entwicklung analytischer Methoden wie UHPLC-UV-MS zur Detektion von Azidoverunreinigungen in Sartan-Wirkstoffen eingesetzt . Diese Methoden sind entscheidend für die Gewährleistung der Sicherheit und Wirksamkeit von Arzneimitteln, insbesondere bei der Erkennung von genotoxischen Verunreinigungen, die zu Rückrufen führen könnten.

Bioorthogonale Chemie

In der Biokonjugation sind Azid-funktionalisierte Verbindungen entscheidend für bioorthogonale Reaktionen, die in lebenden Systemen stattfinden, ohne natürliche biochemische Prozesse zu beeinträchtigen. Die Azidogruppe in solchen Verbindungen beteiligt sich an Click-Chemie-Reaktionen, die die Markierung und Funktionalisierung von Biomolekülen ermöglichen . Dies hat breite Anwendungen in der Untersuchung zellulärer Prozesse und der Entwicklung therapeutischer Wirkstoffe.

Strahlenchemie

Azidoverbindungen werden auf ihr Potenzial untersucht, bei Bestrahlung Stickstoff-zentrierte Radikale (NCRs) zu erzeugen. Diese Radikale spielen eine entscheidende Rolle beim Verständnis strahleninduzierter biologischer Schäden und bei der Entwicklung von Radio-Sensitisierern . Die Reaktivität der Azidogruppe unter strahlenden Bedingungen kann für die Krebstherapie und die Forschung zum Strahlenschutz genutzt werden.

Nukleosidmodifikation

Azido-modifizierte Nukleoside sind wichtig für die Untersuchung von DNA und RNA. Sie werden zur ortsspezifischen Markierung und Modifikation verwendet, was für die Untersuchung der Nukleinsäurestruktur, -dynamik und -interaktionen innerhalb von Zellen unerlässlich ist .

Wirkmechanismus

Target of Action

Azido compounds are generally known for their high reactivity and potential to alter dna, which could suggest a possible interaction with dna or proteins within the cell .

Mode of Action

In the context of biochemistry, azido groups can react with various biomolecules, potentially leading to alterations in their function .

Result of Action

Azido compounds are known to be potentially mutagenic, indicating they can alter people’s dna and potentially raise their cancer risk .

Action Environment

The action environment of 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole is likely to be influenced by various factors, including pH, temperature, and the presence of other molecules. For instance, it has been reported that azido compounds can show effective pH-responsive release of functional proteins for cancer treatment .

Eigenschaften

IUPAC Name |

5-(azidomethyl)-1-ethyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c1-2-17-11(9-14-16-13)8-12(15-17)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSULVJMLCXDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.